![molecular formula C29H32O7S B570506 2-[6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid CAS No. 1390641-84-5](/img/structure/B570506.png)

2-[6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

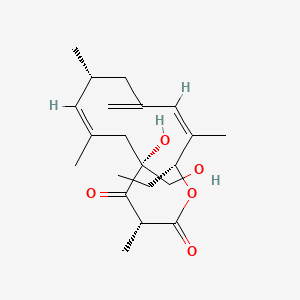

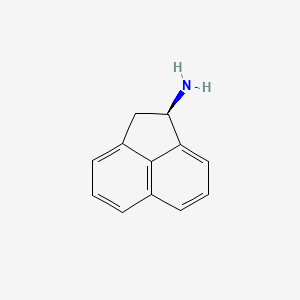

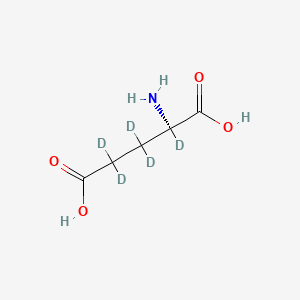

This compound is a complex organic molecule with a molecular formula of C29H32O7S . It is characterized by a benzofuran ring attached to an acetic acid group, and a biphenyl group substituted with a methylsulfonylpropoxy group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a benzofuran ring, a biphenyl group, and a methylsulfonylpropoxy group . The benzofuran ring and the biphenyl group contribute to the compound’s aromaticity, while the methylsulfonylpropoxy group adds polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 524.6 g/mol . Other properties such as solubility, melting point, and boiling point are not specified in the available resources .Orientations Futures

Mécanisme D'action

Target of Action

The primary target of rac-TAK-875, also known as Fasiglifam, is the Free Fatty Acid Receptor 1 (FFAR1) , also known as G-protein-coupled receptor 40 (GPR40) . FFAR1/GPR40 is expressed in pancreatic β cells and plays a key role in stimulating and regulating insulin production .

Mode of Action

Fasiglifam acts as an ago-allosteric modulator with partial agonistic activity for FFAR1 . It potentiates insulin secretion in a glucose-dependent manner by activating FFAR1 . Fasiglifam shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) .

Biochemical Pathways

Fasiglifam affects the biochemical pathway involving FFAR1/GPR40, which mediates the glucose-stimulated insulin secretion (GSIS) from pancreatic β cells . When blood glucose and fatty acid levels rise after a meal, FFAR1 stimulates pancreatic β cells to release insulin, lowering blood glucose levels .

Pharmacokinetics

The pharmacokinetics of Fasiglifam involve its absorption, distribution, metabolism, and excretion (ADME). The oral bioavailability of Fasiglifam is reported to be 86.85% . The in vivo exposures of Fasiglifam-acylglucuronide, a metabolite of Fasiglifam, in terms of AUC0-t were 17.54 and 22.29% of that of Fasiglifam after intravenous and oral administration, respectively .

Result of Action

Fasiglifam significantly improves glycemic control in type 2 diabetes patients with a minimum risk of hypoglycemia . It enhances the secretion of insulin in a glucose-dependent manner, meaning it only acts when the patient needs it, such as when blood glucose and fatty acid levels rise after a meal .

Action Environment

The action of Fasiglifam is influenced by environmental factors such as the presence of glucose and fatty acids in the blood. Its insulinotropic effect is potentiated in conjunction with plasma free fatty acids (FFAs) in vivo . Therefore, the efficacy of Fasiglifam can be influenced by the patient’s diet and metabolic state.

Analyse Biochimique

Biochemical Properties

“rac-TAK-875” potentiates insulin secretion in a glucose-dependent manner by activating FFAR1 expressed in pancreatic β cells . It acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . In both Ca 2+ influx and insulin secretion assays using cell lines and mouse islets, “rac-TAK-875” showed positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) .

Cellular Effects

“rac-TAK-875” has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β cells . This effect is glucose-dependent, suggesting that “rac-TAK-875” may have a role in regulating glucose metabolism within the cell .

Molecular Mechanism

The molecular mechanism of action of “rac-TAK-875” involves its interaction with FFAR1/GPR40. It acts as an ago-allosteric modulator of FFAR1, exerting its effects by acting cooperatively with endogenous plasma free fatty acids . This suggests that “rac-TAK-875” may bind to distinct binding sites on the FFAR1 receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “rac-TAK-875” have been observed to change over time. For instance, treatment of hepatocytes with radiolabeled “rac-TAK-875” resulted in a covalent binding burden (CVB) of 2.0 mg/day, which is above the threshold of 1 mg/day considered to be a risk for drug-induced liver injury (DILI) .

Dosage Effects in Animal Models

In animal models, the effects of “rac-TAK-875” vary with different dosages. For example, “rac-TAK-875” at a dosage of 1000 mg/kg/day formed significant amounts of a metabolite in rat liver that was associated with increases in ALT, bilirubin, and bile acids, and microscopic findings of hepatocellular hypertrophy and single cell necrosis .

Metabolic Pathways

“rac-TAK-875” is involved in several metabolic pathways. It forms a reactive acyl glucuronide (AG) and possibly an acyl-CoA thioester intermediate in hepatocytes . This suggests that “rac-TAK-875” may interact with enzymes or cofactors involved in these metabolic pathways .

Transport and Distribution

“rac-TAK-875” is transported and distributed within cells and tissues. It inhibits multiple influx (NTCP and OATPs) and efflux (BSEP and MRPs) hepatobiliary bile acid transporters at micromolar concentrations . This suggests that “rac-TAK-875” may interact with these transporters, affecting its localization or accumulation within cells .

Subcellular Localization

Given its interaction with FFAR1/GPR40, a receptor known to be located in the cell membrane , it can be inferred that “rac-TAK-875” may also be located in the cell membrane where it can interact with this receptor.

Propriétés

IUPAC Name |

2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCALJIHZVNMGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/no-structure.png)